molecular formula C19H25FN4O3 B12702067 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- CAS No. 183135-60-6

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Katalognummer: B12702067
CAS-Nummer: 183135-60-6
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: ATSNBKVIGTXETC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- include other naphthyridine derivatives with varying substituents. Examples include:

  • 1,8-Naphthyridine-3-carboxylic acid derivatives with different alkyl or aryl groups.
  • Fluoroquinolones, which are structurally related and have similar biological activities.

Uniqueness

The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents and their influence on its chemical and biological properties

Eigenschaften

CAS-Nummer

183135-60-6

Molekularformel

C19H25FN4O3

Molekulargewicht

376.4 g/mol

IUPAC-Name

1-tert-butyl-7-(3-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H25FN4O3/c1-5-11-9-23(7-6-21-11)17-14(20)8-12-15(25)13(18(26)27)10-24(16(12)22-17)19(2,3)4/h8,10-11,21H,5-7,9H2,1-4H3,(H,26,27)

InChI-Schlüssel

ATSNBKVIGTXETC-UHFFFAOYSA-N

Kanonische SMILES

CCC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.